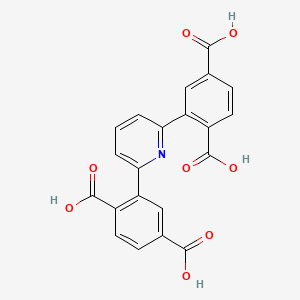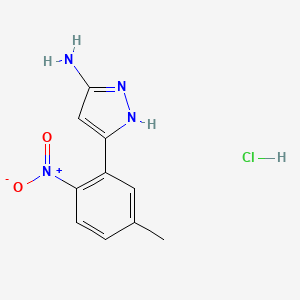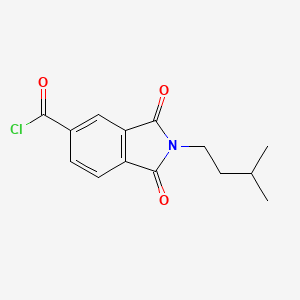![molecular formula C15H6Cl2N2O2 B13702614 7,9-Dichloroindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B13702614.png)
7,9-Dichloroindolo[2,1-b]quinazoline-6,12-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,9-Dichloroindolo[2,1-b]quinazoline-6,12-dione is an organic compound with a complex structure, consisting of a 7,9-dichloroindolo ring fused to a quinazoline ring with dione groups at the 6 and 12 positions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7,9-Dichloroindolo[2,1-b]quinazoline-6,12-dione typically involves the oxidation of isatin and its 5-substituted analogs using potassium permanganate in anhydrous acetonitrile. This method yields indolo[2,1-b]quinazoline-6,12-dione and its derivatives . Another approach involves the oxidative coupling of 5,7-dichloroisatin with isatin under similar conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 7,9-Dichloroindolo[2,1-b]quinazoline-6,12-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the quinazoline ring.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in anhydrous acetonitrile.
Reduction: Common reducing agents like sodium borohydride.
Substitution: Halogenation reagents such as chlorine or bromine.
Major Products: The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different chemical and biological properties .
Applications De Recherche Scientifique
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 7,9-Dichloroindolo[2,1-b]quinazoline-6,12-dione involves its interaction with specific molecular targets and pathways. The compound’s planar structure allows it to intercalate with DNA, potentially disrupting cellular processes. Additionally, it may inhibit certain enzymes or proteins involved in critical biological pathways, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Tryptanthrin (indolo[2,1-b]quinazoline-6,12-dione): A natural product with similar structural features but lacking the dichloro substitution.
2,8-Dimethylindolo[2,1-b]quinazoline-6,12-dione: A derivative with methyl groups instead of chlorine atoms.
2,8-Dibromoindolo[2,1-b]quinazoline-6,12-dione: A brominated analog of the compound
Uniqueness: 7,9-Dichloroindolo[2,1-b]quinazoline-6,12-dione is unique due to its specific dichloro substitution, which can significantly influence its chemical reactivity and biological activity compared to its analogs
Propriétés
Formule moléculaire |
C15H6Cl2N2O2 |
|---|---|
Poids moléculaire |
317.1 g/mol |
Nom IUPAC |
7,9-dichloroindolo[2,1-b]quinazoline-6,12-dione |
InChI |
InChI=1S/C15H6Cl2N2O2/c16-7-5-9(17)12-11(6-7)19-14(13(12)20)18-10-4-2-1-3-8(10)15(19)21/h1-6H |
Clé InChI |
WDIWBJWPIVJQNU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)N3C4=C(C(=CC(=C4)Cl)Cl)C(=O)C3=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-Chloro-2,6-dimethoxy-5-[(trimethylsilyl)ethynyl]pyrimidine](/img/structure/B13702540.png)





sulfane](/img/structure/B13702601.png)




![Dimethyl 2,3,4,5-Tetrahydro-1H-benzo[b]azepine-1,7-dicarboxylate](/img/structure/B13702623.png)
